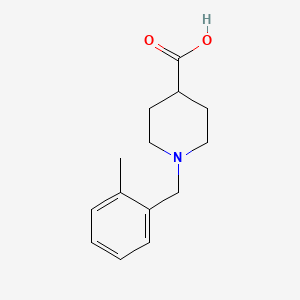

1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-4-2-3-5-13(11)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPNQYHURBUWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407662 | |

| Record name | 1-(2-methylbenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897094-25-6 | |

| Record name | 1-(2-methylbenzyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Methylbenzyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in a vast number of pharmaceuticals, and N-alkylation of the piperidine ring is a key strategy for modulating pharmacological activity. This document details two primary, robust synthetic routes for the preparation of the target molecule: direct N-alkylation and reductive amination. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and expected analytical characterization. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, providing the necessary technical details to enable the successful synthesis and purification of this compound.

Introduction

Piperidine-4-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical agents. The conformational rigidity of the piperidine ring, combined with the functional handle of the carboxylic acid, makes it an attractive scaffold for the design of molecules with specific biological targets. The substitution at the nitrogen atom of the piperidine ring plays a pivotal role in defining the pharmacological profile of the resulting compound, influencing properties such as receptor affinity, selectivity, and pharmacokinetics.

The target molecule, this compound, incorporates a 2-methylbenzyl group at the piperidine nitrogen. This structural motif is of interest for its potential to introduce specific steric and electronic properties that can fine-tune the interaction of the molecule with its biological target. This guide will explore the two most logical and efficient synthetic strategies to access this compound, providing detailed insights into the practical execution of these methods.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of the target compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C14H19NO2 |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid |

| CAS Number | 897094-25-6 |

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary pathways, each commencing from readily available starting materials. The choice between these routes may depend on factors such as the availability of specific reagents, desired scale of the reaction, and purification considerations.

A graphical overview of the synthetic approaches is presented below:

Caption: Overview of the primary synthetic routes to this compound.

Route 1: N-Alkylation of Piperidine-4-carboxylic Acid Ethyl Ester followed by Hydrolysis

This classical and reliable approach involves the initial protection of the carboxylic acid functionality as an ethyl ester, followed by the nucleophilic substitution of a suitable 2-methylbenzyl halide, and concluding with the hydrolysis of the ester to yield the desired carboxylic acid.

Causality Behind Experimental Choices

-

Esterification of Piperidine-4-carboxylic Acid: The carboxylic acid group of the starting material is protected as an ethyl ester (ethyl isonipecotate) to prevent its interference with the subsequent N-alkylation step. The acidic proton of the carboxylic acid could otherwise react with the base used in the alkylation, leading to unwanted side reactions and reduced yield.

-

N-Alkylation with 2-Methylbenzyl Bromide: The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl bromide in an SN2 reaction. The use of a non-nucleophilic base is crucial to neutralize the hydrobromic acid generated during the reaction, thereby driving the reaction to completion.

-

Ester Hydrolysis: The final step involves the saponification of the ethyl ester using a strong base, such as sodium hydroxide, to liberate the carboxylate salt. Subsequent acidification then yields the final carboxylic acid product.

Experimental Workflow: N-Alkylation and Hydrolysis

Caption: Step-by-step workflow for the synthesis via N-alkylation and subsequent hydrolysis.

Detailed Experimental Protocol: Route 1

Step 1a: Synthesis of Ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate

-

To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

-

Add 2-methylbenzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate.

Step 1b: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature overnight.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Carefully acidify the aqueous residue with hydrochloric acid to a pH of approximately 6.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Route 2: Reductive Amination

Reductive amination offers a more direct, one-pot approach to the synthesis of the target molecule. This method involves the reaction of piperidine-4-carboxylic acid with 2-methylbenzaldehyde in the presence of a reducing agent.

Causality Behind Experimental Choices

-

Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of 2-methylbenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion, which is in equilibrium with the corresponding enamine.

-

In Situ Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to reduce the iminium ion as it is formed. These mild reducing agents are selective for the iminium ion over the aldehyde, preventing premature reduction of the starting material.

Experimental Workflow: Reductive Amination

Caption: Step-by-step workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Route 2

-

To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq.) and 2-methylbenzaldehyde (1.1 eq.) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the protons of the piperidine ring, and the methyl group protons. The acidic proton of the carboxylic acid may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the target compound (233.31 g/mol ).[1]

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10-12 (br s, 1H, COOH), 7.1-7.4 (m, 4H, Ar-H), 3.5-3.7 (s, 2H, Ar-CH₂-N), 2.8-3.2 (m, 2H, piperidine-H), 2.3-2.5 (s, 3H, Ar-CH₃), 2.0-2.4 (m, 3H, piperidine-H), 1.7-2.0 (m, 4H, piperidine-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178 (C=O), ~137 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~60 (Ar-CH₂-N), ~53 (piperidine-CH₂), ~41 (piperidine-CH), ~28 (piperidine-CH₂), ~19 (Ar-CH₃). |

| Mass Spec (ESI+) | m/z: 234.1 [M+H]⁺ |

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary slightly in the actual spectrum.

Conclusion

This technical guide has outlined two effective and scientifically sound methodologies for the synthesis of this compound. Both the N-alkylation and reductive amination routes offer high-yield potential and utilize readily available starting materials. The choice of synthetic pathway can be tailored to the specific needs and resources of the research laboratory. The detailed experimental protocols and discussion of the underlying chemical principles provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable piperidine derivative for its potential applications in drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties govern a molecule's behavior from initial formulation to its ultimate therapeutic efficacy, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth technical overview of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a molecule featuring a piperidine core, a tertiary amine, and a carboxylic acid. This combination of functional groups presents an interesting and instructive case study in physicochemical characterization.

The piperidine-4-carboxylic acid scaffold itself is a conformationally constrained derivative of γ-aminobutyric acid (GABA).[3] The strategic addition of a 2-methylbenzyl group to the piperidine nitrogen significantly influences the molecule's lipophilicity and steric profile. This guide will dissect the key physicochemical parameters of this compound, explain their significance in a drug discovery context, and provide detailed, field-proven protocols for their experimental determination. Our focus is on the causality behind experimental choices, ensuring a self-validating and robust characterization workflow.

Overall Physicochemical Characterization Workflow

A logical and efficient workflow is paramount for the comprehensive characterization of a potential drug candidate. The following diagram outlines a standard workflow, ensuring that data from one experiment can logically inform the next.

Caption: High-level workflow for physicochemical characterization.

Part 1: Molecular and Structural Properties

The foundational identity of a compound is its molecular structure and formula. These attributes dictate all subsequent physicochemical behaviors. This compound is registered in the PubChem database under CID 5032351.[4]

| Property | Value | Source |

| IUPAC Name | 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid | PubChem[4] |

| Molecular Formula | C₁₄H₁₉NO₂ | PubChem[4] |

| Molecular Weight | 233.31 g/mol | PubChem[4] |

| CAS Number | 897094-25-6 | PubChem[4] |

Chemical Structure:

Source: PubChem CID 5032351[4]

Part 2: Ionization Constant (pKa)

The pKa value is a measure of the strength of an acid in solution; it is the pH at which the compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For drug discovery, pKa is a critical parameter as the ionization state of a molecule profoundly affects its solubility, permeability across biological membranes, and interaction with its target.[1][5]

This compound is an amphoteric molecule, containing both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine). Therefore, it will have two distinct pKa values.

| Parameter | Predicted Value | Implication |

| Acidic pKa (Carboxylic Acid) | ~4.0 | At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (negatively charged), enhancing aqueous solubility. |

| Basic pKa (Tertiary Amine) | ~9.0 | At physiological pH (~7.4), the tertiary amine will be predominantly protonated (positively charged), also enhancing aqueous solubility. |

Expert Insight: The Significance of Ionization

The dual pKa values mean this compound is a zwitterion at physiological pH. This charge state is crucial for ADMET properties.[1] The pH-partition hypothesis suggests that only the uncharged form of a drug can passively diffuse across lipid membranes.[1] While the ionized forms contribute to solubility in aqueous environments like the gastrointestinal fluid and blood plasma, the neutral form is necessary for absorption.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and historically standard method for pKa measurement.[7] It involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).[8][9]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[10]

-

Solution Preparation:

-

Prepare a 0.1 M sodium hydroxide (NaOH) solution and a 0.1 M hydrochloric acid (HCl) solution for titration.[8]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[10]

-

Accurately weigh and dissolve the compound in the 0.15 M KCl solution to a known concentration (e.g., 1 mM).[8] If solubility is limited, a co-solvent like methanol can be used, but the final pKa must be extrapolated back to a fully aqueous environment.[7]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel with a magnetic stirrer.[10]

-

Immerse the calibrated pH electrode into the solution.[10]

-

Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of bases.[8]

-

Acidify the sample solution to a starting pH of ~1.8-2.0 using 0.1 M HCl.[10]

-

Begin the titration by adding small, precise increments of the 0.1 M NaOH solution. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.[10]

-

Continue the titration until the pH reaches approximately 12-12.5.[10]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Analyze the resulting sigmoid curve to identify the inflection points, which correspond to the pKa values.[9] The first inflection point will correspond to the carboxylic acid pKa, and the second to the tertiary amine pKa.

-

For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used, where the peaks correspond to the equivalence points. The pKa is the pH at half the volume of the equivalence point.

-

-

Quality Control: Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[8]

Part 3: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior.[2] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[11]

A balanced LogP (often cited as being between 1 and 5) is generally desirable for oral drugs, as it reflects a compromise between aqueous solubility for dissolution and lipid permeability for membrane transport.[12]

| Parameter | Predicted Value | Source |

| XLogP3-AA | -0.1 | PubChem[4] |

Note: This is a computationally predicted value. Experimental determination is essential for confirmation.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining LogP values and is described in OECD Test Guideline 107.[13][14] It is suitable for LogP values in the range of -2 to 4.[11]

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Solvents:

-

Use high-purity n-octanol and water.

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

-

Test Procedure:

-

Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.[11]

-

In a suitable vessel, combine the pre-saturated n-octanol and water phases in a defined volume ratio. Add a known amount of the compound's stock solution.[14]

-

Seal the vessel and shake it at a constant temperature (e.g., 20-25°C) until equilibrium is reached.[14][15] The time required depends on the compound and should be determined in preliminary experiments.

-

-

Phase Separation and Analysis:

-

Separate the two phases, typically by centrifugation to ensure a clean separation and break any emulsions.[11][15]

-

Accurately determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[14] A calibration curve for the compound in each phase must be generated.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP is the base-10 logarithm of P.

-

-

Quality Control:

Part 4: Aqueous Solubility

Aqueous solubility is the extent to which a substance dissolves in water and is a fundamental property for drug absorption and bioavailability.[16] A drug must be in solution to be absorbed from the gastrointestinal tract.[17][18] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability.[19][20]

| Parameter | Predicted Value | Source |

| Water Solubility | Not available in PubChem | - |

Note: The absence of a predicted value underscores the necessity of experimental determination.

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Assay

Equilibrium solubility is considered the 'gold standard' as it measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[21][22] This method provides the true solubility under specific conditions.

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Prepare the desired aqueous buffer. For biomedical relevance, phosphate-buffered saline (PBS) at pH 7.4 is commonly used. The pH-solubility profile should be determined across a pH range of 1.2 to 6.8 for Biopharmaceutics Classification System (BCS) purposes.[23]

-

Weigh an excess amount of the solid compound and add it to a vial containing a known volume of the buffer.[24] The excess solid is crucial to ensure a saturated solution is formed.

-

-

Incubation:

-

Seal the vials and incubate them at a controlled temperature (e.g., 37 ± 1°C) with constant agitation (e.g., on a shaker or rotator).[23][24]

-

The incubation period must be sufficient to allow the system to reach equilibrium, which can take 24 to 72 hours.[24] Preliminary experiments should be run to determine the time to reach equilibrium.[23]

-

-

Separation and Analysis:

-

After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[24]

-

Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[24] A calibration curve is required for accurate quantification.

-

-

Data Analysis:

-

The measured concentration represents the equilibrium solubility of the compound under the specific experimental conditions (pH, temperature).

-

-

Quality Control:

Summary and Implications for Drug Development

The physicochemical profile of this compound, characterized by its zwitterionic nature at physiological pH, presents a classic case study for drug development professionals. The interplay between its pKa, lipophilicity, and solubility will dictate its fate in a biological system.

-

High Solubility Potential: The presence of both a permanently charged (at pH 7.4) tertiary amine and a deprotonated carboxylic acid suggests that this compound will likely exhibit good aqueous solubility, which is favorable for formulation and dissolution in the GI tract.[18]

-

Balanced Permeability Challenge: While good solubility is an asset, the predominantly ionized state at physiological pH may limit passive diffusion across the intestinal epithelium and the blood-brain barrier. The LogP value, once experimentally determined, will be crucial in predicting this balance. The distribution coefficient (LogD) at pH 7.4, which accounts for the ionization state, will be a more relevant predictor of lipophilicity in the body than LogP.

-

Strategic Formulation: Understanding this complete profile allows for rational formulation strategies. For instance, if permeability is found to be low despite good solubility, formulation approaches could focus on transiently modifying the compound's charge or utilizing active transport pathways.

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize this compound. A rigorous, data-driven approach to these core physicochemical properties is indispensable for mitigating risks and increasing the probability of success in the long and complex journey of drug development.

References

- 1. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C14H19NO2 | CID 5032351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thesolubilitycompany.com [thesolubilitycompany.com]

- 6. drughunter.com [drughunter.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 16. Aqueous solubility: Significance and symbolism [wisdomlib.org]

- 17. ascendiacdmo.com [ascendiacdmo.com]

- 18. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 19. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 20. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pharmatutor.org [pharmatutor.org]

- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 24. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide on the Biological Activity of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural features, particularly the piperidine-4-carboxylic acid core, suggest a high probability of significant pharmacological effects. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1]

This document is structured to serve as a strategic roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a logical, evidence-based rationale for a comprehensive research and development program. We will explore the most probable biological targets, propose detailed experimental protocols to test these hypotheses, and discuss the potential therapeutic implications of the findings.

Molecular Profile and Structural Rationale for Investigation

This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a known conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] The core structure is a frequent starting point for the development of CNS-active agents. The key structural features that warrant a thorough investigation into its biological activity are:

-

The Piperidine-4-Carboxylic Acid Core: This moiety is structurally similar to GABA, suggesting a potential interaction with GABAergic systems, including GABA receptors and transporters.[2][3]

-

The N-Benzyl Substitution: The addition of a benzyl group at the nitrogen atom is a common strategy to modulate the pharmacological profile of piperidine-based compounds. This can influence receptor affinity, selectivity, and pharmacokinetic properties.[4] The "ortho" methyl group on the benzyl ring can also play a crucial role in binding interactions.[5]

Based on these structural alerts and a review of the activities of analogous compounds, we can formulate several compelling hypotheses regarding the biological activity of this compound.

Hypothesized Biological Activities and Proposed Investigational Pathways

The following sections outline the most probable biological activities for this compound, supported by evidence from structurally related molecules. For each hypothesis, a detailed experimental plan is proposed.

Modulation of the GABAergic System

Rationale: The structural similarity to GABA and the prevalence of piperidine derivatives as GABA uptake inhibitors make the GABAergic system a primary target for investigation.[3][6][7] Compounds that inhibit GABA uptake can increase the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced inhibitory neurotransmission. This mechanism is known to have anticonvulsant effects.[7]

Proposed Experimental Workflow:

A. In Vitro Assessment of GABA Transporter (GAT) Inhibition

-

Objective: To determine if this compound can inhibit the reuptake of GABA via the main GABA transporters (GAT-1, GAT-2, GAT-3, and GAT-4).

-

Methodology: A radioligand uptake assay using synaptosomes prepared from rat brain tissue or cell lines expressing the specific GAT subtypes.[5][7]

| Parameter | Description |

| System | Rat brain synaptosomes or HEK293 cells expressing human GAT-1, GAT-2, GAT-3, GAT-4 |

| Radioligand | [³H]GABA |

| Test Compound | This compound (at various concentrations) |

| Positive Control | Tiagabine (for GAT-1)[7] |

| Endpoint | IC₅₀ value for the inhibition of [³H]GABA uptake |

Detailed Protocol for [³H]GABA Uptake Assay:

-

Preparation of Synaptosomes: Isolate synaptosomes from rat cerebral cortex using standard differential centrifugation techniques.

-

Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O₂ / 5% CO₂.

-

Incubation: Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate GABA uptake by adding a known concentration of [³H]GABA.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

B. Electrophysiological Assessment of GABAA Receptor Activity

-

Objective: To determine if the compound has any direct agonist or antagonist activity at GABAA receptors.

-

Methodology: Two-electrode voltage-clamp recording in Xenopus oocytes expressing various GABAA receptor subunit combinations or patch-clamp recordings from cultured neurons.

Workflow for GAT Inhibition Assay:

Caption: Workflow for the in vitro GABA transporter (GAT) inhibition assay.

Hypothesized GABAergic Synapse Modulation:

Caption: Hypothesized inhibition of GABA reuptake at the synaptic cleft.

Inhibition of Monoamine Neurotransmitter Reuptake

Rationale: Certain piperidine-4-carboxylic acid derivatives have been identified as inhibitors of monoamine neurotransmitter reuptake (e.g., serotonin, norepinephrine, dopamine).[8] This activity is the basis for many antidepressant and anxiolytic drugs. The N-benzyl moiety of our test compound could facilitate binding to these transporters.

Proposed Experimental Workflow:

-

Objective: To assess the inhibitory activity of the compound against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

-

Methodology: In vitro reuptake assays using cell lines (e.g., HEK293) stably expressing the human transporters, with appropriate radiolabeled substrates.

| Parameter | Description |

| System | HEK293 cells expressing hSERT, hNET, or hDAT |

| Radioligand | [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT) |

| Test Compound | This compound (at various concentrations) |

| Positive Controls | Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT) |

| Endpoint | IC₅₀ values for the inhibition of each transporter |

Acetylcholinesterase (AChE) Inhibition

Rationale: A series of 1-benzyl-4-substituted piperidine derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[4] AChE inhibitors are a cornerstone of treatment for dementia, including Alzheimer's disease. The "1-benzyl" component of our test compound makes this a plausible area of investigation.

Proposed Experimental Workflow:

-

Objective: To determine the in vitro inhibitory activity of the compound against AChE.

-

Methodology: A colorimetric assay based on the Ellman's method, which measures the hydrolysis of acetylthiocholine by AChE.

Workflow for AChE Inhibition Assay:

Caption: Workflow for the colorimetric acetylcholinesterase (AChE) inhibition assay.

Antimicrobial and Antifungal Activity

Rationale: Piperidine and its derivatives, particularly piperidin-4-ones, have been reported to possess antibacterial and antifungal properties.[9] While our compound is a carboxylic acid and not a ketone, the general piperidine scaffold is known to be a viable starting point for antimicrobial drug discovery.

Proposed Experimental Workflow:

-

Objective: To screen for broad-spectrum antimicrobial and antifungal activity.

-

Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

| Parameter | Description |

| Bacterial Panel | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative) |

| Fungal Panel | Candida albicans, Aspergillus niger |

| Test Compound | This compound (serial dilutions) |

| Positive Controls | Ampicillin or Ciprofloxacin (antibacterial)[9], Terbinafine or Fluconazole (antifungal)[9] |

| Endpoint | MIC (the lowest concentration that inhibits visible growth) |

In Vivo Studies: A Phased Approach

Positive results from the in vitro assays, particularly in the CNS-related areas, would warrant progression to in vivo studies. A phased approach is recommended, starting with preliminary tolerability and pharmacokinetic assessments, followed by efficacy studies in relevant animal models.

Phase 1: Preliminary In Vivo Assessment

-

Acute Toxicity and Tolerability: To determine the maximum tolerated dose (MTD) in rodents (e.g., mice or rats).

-

Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a key focus on its ability to cross the blood-brain barrier.

Phase 2: Efficacy Studies in Animal Models

-

Anticonvulsant Activity: If the compound is a potent GAT inhibitor, its efficacy can be tested in models of seizures, such as the pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizure models in mice.

-

Antidepressant/Anxiolytic Activity: If the compound inhibits monoamine reuptake, models such as the forced swim test or elevated plus maze can be employed.

-

Cognitive Enhancement: For compounds with significant AChE inhibition, cognitive performance can be assessed in models of memory impairment (e.g., scopolamine-induced amnesia) using tasks like the Morris water maze or passive avoidance test.

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural relationship to a variety of known bioactive molecules. The presented framework outlines a logical and comprehensive strategy for elucidating its biological activity. The primary hypotheses center on the modulation of CNS targets, including GABA transporters, monoamine transporters, and acetylcholinesterase.

The proposed experimental workflows provide a clear path for in vitro characterization, which will be crucial in guiding subsequent in vivo studies. A thorough investigation following this guide will not only define the pharmacological profile of this compound but also determine its potential as a lead compound for the development of novel therapeutics for neurological disorders, infectious diseases, or other conditions. The true potential of this molecule awaits discovery through rigorous and systematic scientific inquiry.

References

- 1. benchchem.com [benchchem.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to the Synthesis, Structural Analogs, and Biological Evaluation of 1-(2-Methylbenzyl)piperidine-4-carboxylic Acid

This guide provides a comprehensive technical overview of 1-(2-methylbenzyl)piperidine-4-carboxylic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its analogs, and provide detailed protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Significance of the 1-Benzylpiperidine-4-carboxylic Acid Scaffold

The 1-benzylpiperidine-4-carboxylic acid core is a privileged scaffold in drug discovery, forming the basis for a wide array of biologically active molecules. The versatility of this structure lies in the numerous points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Modifications can be readily made at the benzyl group, the piperidine ring, and the carboxylic acid moiety, enabling the exploration of a vast chemical space.

Derivatives of this scaffold have shown promise in a variety of therapeutic areas, particularly in the realm of central nervous system (CNS) disorders. For instance, analogs have been investigated as potent analgesics, with some exhibiting activity at opioid receptors. Furthermore, this structural motif is a key component in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease and other neurodegenerative conditions. The ability of these compounds to potentially cross the blood-brain barrier is a crucial aspect of their utility in targeting CNS pathologies.[1]

This guide will focus specifically on the this compound analog, providing a detailed roadmap for its synthesis and the exploration of its therapeutic potential.

Synthesis of this compound and Its Analogs

The synthesis of the target molecule and its structural analogs can be approached through several reliable synthetic routes. The choice of a particular method will depend on the availability of starting materials, desired scale, and the specific structural modifications to be introduced.

Synthetic Pathway via N-Alkylation

A common and straightforward approach to the synthesis of this compound is the N-alkylation of a piperidine-4-carboxylic acid precursor. A general representation of this synthetic strategy is outlined below.

Caption: N-Alkylation synthetic route.

Experimental Protocol: Synthesis of this compound via N-Alkylation

This protocol is adapted from established methods for the N-alkylation of piperidine derivatives.[2][3][4]

Step 1: Esterification of Piperidine-4-carboxylic Acid

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Alkylation

-

Dissolve the methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (2.5 eq) to the solution and stir for 15 minutes.

-

Add 2-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. For less reactive halides, gentle heating (50-70 °C) may be necessary.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 1-(2-methylbenzyl)piperidine-4-carboxylate.

Step 3: Saponification

-

Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to pH ~6.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Synthetic Pathway via Reductive Amination

An alternative and highly efficient method for the synthesis of the target compound and its analogs is reductive amination. This approach involves the reaction of a piperidine precursor with an aldehyde or ketone in the presence of a reducing agent.

Caption: Reductive amination synthetic route.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is based on well-established procedures for reductive amination.[5][6][7]

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) and 2-methylbenzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield this compound.

Structure-Activity Relationships (SAR) of Structural Analogs

The exploration of structural analogs of this compound is crucial for understanding the key molecular features that govern biological activity. The SAR can be systematically investigated by modifying three primary regions of the molecule: the benzyl group, the piperidine ring, and the carboxylic acid moiety.

Caption: Key areas for SAR exploration.

Modifications of the Benzyl Group

The nature and position of substituents on the benzyl ring can significantly influence the compound's interaction with its biological target.

-

Positional Isomers: Moving the methyl group from the ortho to the meta or para position can alter the molecule's conformation and its ability to fit into a binding pocket.

-

Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can modulate the electronic properties of the aromatic ring, affecting pi-pi stacking or other electronic interactions with the target protein.

-

Steric Bulk: Varying the size of the substituent on the benzyl ring can probe the steric tolerance of the binding site.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and ionic interactions. Its modification is a common strategy to improve potency, selectivity, and pharmacokinetic properties.

-

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and potentially improve cell permeability.

-

Amidation: The formation of amides with various amines can introduce new interaction points and modulate the compound's physicochemical properties.

-

Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic character while altering other properties like pKa and metabolic stability.

| Modification | Rationale | Potential Impact on Activity |

| Benzyl Ring Substitution | Modulate electronics and sterics for optimal target interaction. | Can significantly increase or decrease potency and selectivity. |

| Carboxylic Acid to Ester | Increase lipophilicity, potential prodrug strategy. | May alter binding mode and cell permeability. |

| Carboxylic Acid to Amide | Introduce new hydrogen bond donors/acceptors. | Can lead to improved potency and altered selectivity profile. |

| Piperidine Ring Substitution | Introduce additional interaction points or alter conformation. | May enhance binding affinity or introduce new biological activities. |

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound and its analogs is essential to determine their therapeutic potential. Based on the activities of related compounds, several key assays are recommended.

Acetylcholinesterase (AChE) Inhibition Assay

Given that many N-benzylpiperidine derivatives are known AChE inhibitors, this is a primary assay to consider.[8]

Protocol: Ellman's Method for AChE Inhibition

This colorimetric assay is a standard method for measuring AChE activity.[9]

-

Prepare a 96-well plate with the following in each well:

-

Phosphate buffer (pH 8.0)

-

Test compound at various concentrations

-

Acetylcholinesterase enzyme

-

-

Incubate the plate at 37 °C for 15 minutes.

-

Add the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Monoamine Reuptake Inhibition Assays

N-benzylpiperidine derivatives have been investigated as monoamine neurotransmitter reuptake inhibitors, which are relevant for the treatment of depression and other mood disorders.[10]

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters (e.g., for serotonin, dopamine, and norepinephrine).[11][12][13]

-

Culture cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

-

Plate the cells in a 96-well format.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) to each well.

-

Incubate for a specific time to allow for neurotransmitter uptake.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Determine the IC50 value for the inhibition of uptake for each transporter.

Histone Deacetylase (HDAC) Inhibition Assay

Some N-benzylpiperidine derivatives have shown activity as HDAC inhibitors, a promising target for cancer and neurodegenerative diseases.

Protocol: Fluorometric HDAC Activity Assay

This assay utilizes a fluorogenic substrate to measure HDAC activity.[14][15]

-

In a 96-well plate, combine the HDAC enzyme, assay buffer, and the test compound at various concentrations.

-

Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate at 37 °C for a specified time.

-

Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent product.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the numerous opportunities for structural modification make it an attractive target for medicinal chemists. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule and its analogs. Through systematic SAR studies and a comprehensive biological screening cascade, new drug candidates with improved efficacy and safety profiles can be identified.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. redalyc.org [redalyc.org]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperidine-4-carboxylic Acid (CAS No. 897094-25-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid (CAS No. 897094-25-6), a heterocyclic compound with potential applications in drug discovery and development. While direct experimental data on this specific molecule is limited in current scientific literature, this guide synthesizes information from structurally related N-substituted piperidine-4-carboxylic acid derivatives to postulate its physicochemical properties, potential biological targets, and relevant experimental protocols for its synthesis and evaluation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar chemical entities.

Introduction and Molecular Profile

This compound belongs to the class of N-substituted piperidine-4-carboxylic acids. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs. The core structure features a piperidine ring, which can be considered a saturated analog of pyridine, substituted at the nitrogen atom with a 2-methylbenzyl group and at the 4-position with a carboxylic acid.

The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to be a partial agonist at GABAA receptors.[1] The introduction of the 2-methylbenzyl group at the nitrogen atom is a key structural modification that can significantly influence the molecule's pharmacological profile, including its receptor affinity, selectivity, and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions for its handling and testing.

| Property | Value | Source |

| CAS Number | 897094-25-6 | [2] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molecular Weight | 233.31 g/mol | [2] |

| IUPAC Name | 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid | [2] |

| Density | 1.141 g/cm³ | ChemicalBook |

| Storage Temperature | Room Temperature | ChemicalBook |

| Predicted XLogP3 | 2.7 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

Postulated Biological Activities and Potential Therapeutic Targets

Based on the pharmacological activities of structurally analogous compounds, this compound may exhibit activity against several key biological targets. This section explores these potential targets and the rationale for their consideration.

5α-Reductase Inhibition

Derivatives of N-substituted piperidines have been investigated as inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. The structural features of this compound warrant its investigation as a potential 5α-reductase inhibitor.

Carbonic Anhydrase Inhibition

Substituted piperidine derivatives have also been explored as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and fluid secretion. CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The presence of the carboxylic acid moiety in the target compound suggests potential for interaction with the zinc ion in the active site of carbonic anhydrases.

Muscarinic M1 Receptor Modulation

A structurally related compound, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been identified as an allosteric agonist of the muscarinic M1 receptor.[3] Allosteric modulators offer the potential for greater subtype selectivity compared to orthosteric ligands. Given the structural similarity, it is plausible that this compound could also interact with the M1 receptor, either as an agonist, antagonist, or allosteric modulator.

Proposed Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This approach is based on established methods for the N-alkylation of piperidine derivatives.

References

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Inferred Biological Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a derivative of the well-known γ-aminobutyric acid (GABA) analog, piperidine-4-carboxylic acid (isonipecotic acid). Due to the limited specific experimental data available for this particular compound in peer-reviewed literature and patent databases, this document focuses on a robust, proposed synthetic pathway, its expected physicochemical properties, and its potential pharmacological relevance inferred from the extensive research on structurally similar N-substituted piperidine-4-carboxylic acid derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound for a variety of potential therapeutic applications.

Introduction and Background: The Significance of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved pharmaceutical agents targeting a wide spectrum of diseases. Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with biological targets.

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally constrained analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. While isonipecotic acid itself exhibits modest activity as a GABAA receptor partial agonist, its true value in drug discovery lies in its utility as a versatile building block.[1] N-substitution on the piperidine nitrogen is a common and highly effective strategy to modulate the pharmacological profile of the resulting compounds, influencing receptor affinity, selectivity, and pharmacokinetic properties such as blood-brain barrier penetration.

Physicochemical Properties of this compound

While experimental data is limited, the physicochemical properties of this compound can be reliably computed. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C14H19NO2 | PubChem[2] |

| Molecular Weight | 233.31 g/mol | PubChem[2] |

| CAS Number | 897094-25-6 | PubChem[2] |

| IUPAC Name | 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid | PubChem[2] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[2] |

| Computed XLogP3-AA | -0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Table 1: Computed Physicochemical Properties of this compound.

Proposed Synthesis of this compound

Based on established synthetic routes for analogous N-substituted piperidine-4-carboxylic acids, a reliable three-step synthesis for this compound is proposed. This pathway begins with the readily available starting material, piperidine-4-carboxylic acid (isonipecotic acid).

Synthetic Pathway Overview

The proposed synthesis involves three key transformations:

-

Esterification: Protection of the carboxylic acid functionality of piperidine-4-carboxylic acid as a methyl or ethyl ester. This is crucial to prevent unwanted side reactions at the carboxylic acid group during the subsequent N-alkylation step.

-

N-Alkylation: Introduction of the 2-methylbenzyl group onto the piperidine nitrogen via nucleophilic substitution.

-

Hydrolysis: Deprotection of the ester to yield the final carboxylic acid product.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of Piperidine-4-carboxylic acid to Methyl piperidine-4-carboxylate

-

Rationale: The carboxylic acid is converted to its methyl ester to prevent it from acting as a nucleophile in the subsequent N-alkylation step. Thionyl chloride in methanol is a classic and efficient method for this transformation, proceeding via an acid chloride intermediate which is then esterified in situ.

-

Protocol:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and HCl.

-

The resulting solid, methyl piperidine-4-carboxylate hydrochloride, can be used directly in the next step or neutralized with a base like sodium bicarbonate and extracted with an organic solvent for further purification if necessary.

-

Step 2: N-Alkylation to Methyl 1-(2-methylbenzyl)piperidine-4-carboxylate

-

Rationale: The secondary amine of the piperidine ring acts as a nucleophile, displacing the bromide from 2-methylbenzyl bromide. A non-nucleophilic base, such as potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Protocol:

-

Dissolve methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF (10 volumes).

-

Add potassium carbonate (2.5 eq) to the solution to both neutralize the hydrochloride salt and act as the base for the alkylation.

-

Add 2-methylbenzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the mixture at 60-70 °C for 12-18 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 3: Hydrolysis to this compound

-

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide.

-

Protocol:

-

Dissolve methyl 1-(2-methylbenzyl)piperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, or until TLC indicates the disappearance of the starting ester.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or hexane to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 5-6 with a suitable acid (e.g., 1M HCl). The product should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Inferred Biological and Pharmacological Potential

While no specific biological data for this compound has been published, the extensive literature on its structural analogs allows for informed hypotheses regarding its potential pharmacological activities. The N-benzylpiperidine moiety is a common feature in compounds targeting the central nervous system and other biological systems.

Potential as a Cholinesterase Inhibitor

A significant body of research has focused on 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The benzyl group can interact with the peripheral anionic site of the enzyme, while the piperidine nitrogen can interact with the catalytic active site. The ortho-methyl substituent on the benzyl ring of our target compound could potentially enhance binding affinity and selectivity through steric and electronic effects.

Caption: Inferred binding mode of this compound with AChE.

Potential Antimicrobial Activity

The piperidine nucleus is also a feature of many compounds with antimicrobial properties. For instance, various piperidin-4-one derivatives have shown significant antibacterial and antifungal activity. The lipophilicity and structural features of the N-substituent can play a crucial role in the antimicrobial efficacy. The 2-methylbenzyl group in the target molecule increases its lipophilicity compared to unsubstituted N-benzyl derivatives, which may enhance its ability to penetrate microbial cell membranes.

Other Potential Central Nervous System (CNS) Activities

Given that the parent compound, isonipecotic acid, is a GABA analog, derivatives of this compound could potentially interact with various CNS receptors and transporters. The N-benzyl moiety is known to influence interactions with a range of targets, including opioid receptors, serotonin transporters, and dopamine transporters. The specific pharmacological profile would be highly dependent on the overall conformation and electronic properties conferred by the 2-methylbenzyl substituent.

Structure-Activity Relationship (SAR) Considerations

The biological activity of N-substituted piperidine-4-carboxylic acids is highly sensitive to the nature of the N-substituent. Based on literature for related compounds, the following SAR points can be considered for this compound:

-

The Benzyl Group: The presence of the benzyl group is often crucial for activity at various CNS targets, likely through hydrophobic and aromatic interactions.

-

Substitution on the Benzyl Ring: The position and electronic nature of substituents on the benzyl ring can dramatically alter potency and selectivity. The ortho-methyl group in the target compound introduces steric hindrance, which could favor binding to certain receptor conformations over others. It also has a weak electron-donating effect, which can subtly influence the basicity of the piperidine nitrogen.

-

The Carboxylic Acid Moiety: The carboxylic acid group provides a key site for hydrogen bonding and can be important for anchoring the molecule in a binding pocket. It also imparts acidic properties to the molecule, affecting its ionization state at physiological pH and its pharmacokinetic properties.

Conclusion and Future Directions

This compound is a structurally interesting molecule that, despite a lack of direct experimental data, holds considerable potential for further investigation in drug discovery. This guide has provided a robust, inferred framework for its synthesis and has highlighted its potential pharmacological relevance based on the well-established activities of its structural analogs.

Future research should focus on the following areas:

-

Execution and Optimization of the Proposed Synthesis: The synthetic route outlined in this guide should be experimentally validated and optimized for yield and purity.

-

In Vitro Pharmacological Profiling: The synthesized compound should be screened against a panel of relevant biological targets, including cholinesterases, various CNS receptors and transporters, and a range of microbial strains to identify its primary biological activities.

-

Structure-Activity Relationship Studies: A series of analogs with different substituents on the benzyl ring should be synthesized and evaluated to build a comprehensive SAR profile. This will aid in the rational design of more potent and selective compounds.

-

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the knowledge from the broader class of N-substituted piperidine-4-carboxylic acids, researchers can efficiently explore the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Investigation of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a comprehensive guide to the potential in vivo applications of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. Due to the limited publicly available experimental data for this specific molecule, the protocols and application notes described herein are based on established methodologies for structurally related piperidine carboxylic acid derivatives. This guide is intended to serve as a foundational resource for designing and conducting preclinical studies.

Introduction: The Therapeutic Potential of Piperidine Carboxylic Acids

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its substitution with a carboxylic acid group, as seen in this compound, creates a molecule with the potential to interact with a variety of biological targets. Piperidine-4-carboxylic acid (isonipecotic acid) itself is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to be a partial agonist of the GABA-A receptor.[1][2] The N-substitution, in this case with a 2-methylbenzyl group, is a common medicinal chemistry strategy to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[2]

Given the diverse biological activities reported for analogous structures, this compound is a compelling candidate for in vivo evaluation in several disease models. This guide will focus on three potential therapeutic areas: inflammation, sepsis, and neuroprotection.

Potential Therapeutic Applications and Mechanistic Insights

Anti-inflammatory and Anti-Sepsis Activity

Causality: The inflammatory cascade is a complex process involving a multitude of cellular and molecular mediators. Piperidine derivatives have been shown to modulate these pathways. For instance, some piperidine carboxylic acid derivatives act as inhibitors of adhesion molecules like ICAM-1, which are crucial for leukocyte migration to inflammatory sites.[3] Others have demonstrated the ability to suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[4]

Hypothesis for this compound: It is hypothesized that this compound may exert anti-inflammatory effects by attenuating the production of key inflammatory mediators. An in vivo model of acute inflammation, such as the carrageenan-induced paw edema model, is a standard and robust method for the initial screening of novel anti-inflammatory compounds.[3][5] Furthermore, in a more systemic and life-threatening inflammatory condition like sepsis, which is often modeled using LPS injection, this compound could potentially improve survival by mitigating the cytokine storm and subsequent organ damage.[2][6]

Neuroprotective Effects

Causality: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[7] Compounds that can mitigate these processes have therapeutic potential. Nipecotic acid, a related piperidine carboxylic acid, is a GABA reuptake inhibitor, and its derivatives have been explored for their antioxidant and anti-inflammatory properties in the context of neurodegeneration.[7]

Hypothesis for this compound: The structural similarity to GABA analogs suggests that this compound could have modulatory effects on neuronal signaling. Furthermore, its potential anti-inflammatory properties could be beneficial in neuroinflammatory conditions. In vitro assays using neuronal cell lines are a crucial first step to assess direct neuroprotective effects against toxins before proceeding to in vivo models of neurodegeneration.[8][9][10]

Preliminary Considerations for In Vivo Studies

Before initiating in vivo experiments, it is crucial to establish a suitable formulation for the test compound and to have an initial understanding of its pharmacokinetic profile.

Formulation of this compound

The carboxylic acid moiety imparts specific solubility characteristics. Initial solubility testing in common vehicles is recommended.

| Vehicle | Purpose | Considerations |

| Saline (0.9% NaCl) | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | May require pH adjustment or the use of a co-solvent for acidic compounds. |

| PBS (Phosphate-Buffered Saline) | IV, IP, SC | Similar to saline, pH is buffered. |

| 5% DMSO in Saline | IV, IP | DMSO is a common solvent, but concentrations should be kept low to avoid toxicity. |

| 0.5% Carboxymethylcellulose (CMC) in water | Oral (PO) | A common suspending agent for oral administration. |

Protocol for Test Formulation:

-

Determine the aqueous solubility of this compound.

-

If solubility is low, assess the effect of pH adjustment. Conversion to a salt (e.g., sodium salt) can improve solubility.

-

For oral administration, a suspension in 0.5% CMC can be prepared by first wetting the compound with a small amount of Tween 80, then gradually adding the CMC solution with trituration.

Preliminary Pharmacokinetic (PK) Studies

A preliminary PK study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data will inform dose selection and the timing of efficacy studies.[11][12]

Typical PK Study Design in Mice:

-

Groups:

-

Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

-

Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 5-10 mg/kg).

-

-

Sampling: Serial blood collection at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[13][14]

-

Analysis: Quantification of the compound in plasma using LC-MS/MS.

-